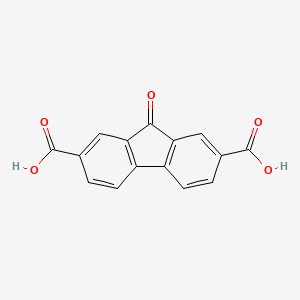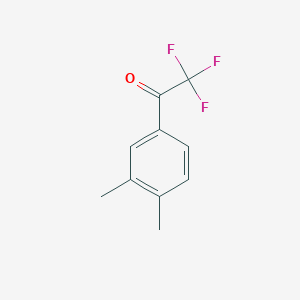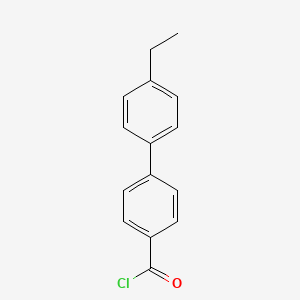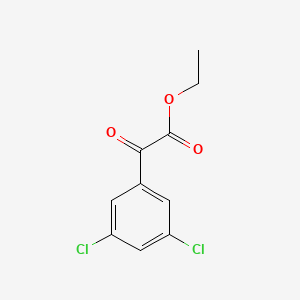
Ácido 9-oxo-9H-fluoreno-2,7-dicarboxílico
Descripción general
Descripción
9-Oxo-9H-fluorene-2,7-dicarboxylic acid (9O-FDA) is a fluorinated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). It is a colorless, water-soluble solid that is used as a precursor to a variety of organic compounds. 9O-FDA is a versatile building block for synthetic organic chemistry, and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. It is also used in the production of fluorescent dyes and in the synthesis of catalysts.
Aplicaciones Científicas De Investigación
Optoelectrónica orgánica
El ácido 9-fluorenon-2,7-dicarboxílico se utiliza en el campo de la optoelectrónica orgánica . La estructura y propiedades únicas del compuesto lo hacen adecuado para su uso en dispositivos como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Síntesis de semiconductores poliméricos
Este compuesto se puede utilizar para la síntesis de semiconductores poliméricos . Estos semiconductores son particularmente útiles en la producción de dispositivos electrónicos flexibles.
Materiales fósforos para la iluminación de estado sólido
El compuesto se ha evaluado para su uso como materiales fósforos para la iluminación de estado sólido . Se han sintetizado compuestos de estructura marco inorgánico-orgánica que contienen ácido 9-fluorenon-2,7-dicarboxílico y bario (BaFDC), cadmio (CdFDC) y manganeso (MnFDC) para este propósito .
Síntesis química
El ácido 9-fluorenon-2,7-dicarboxílico se utiliza en diversas áreas de la síntesis química . Su estructura única lo convierte en un componente valioso en la síntesis de compuestos orgánicos complejos.
Cromatografía
El compuesto se utiliza en cromatografía, una técnica de laboratorio para la separación de mezclas . Sus propiedades únicas lo hacen útil en este campo.
Investigación analítica
El ácido 9-fluorenon-2,7-dicarboxílico se utiliza en diversas áreas de la investigación analítica . Sus propiedades únicas lo convierten en una herramienta valiosa en el análisis de reacciones y procesos químicos complejos.
Safety and Hazards
9-Oxo-9H-fluorene-2,7-dicarboxylic acid is classified as an irritant . It is irritating to eyes, respiratory system, and skin . Safety precautions include wearing suitable gloves and eye/face protection. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Mecanismo De Acción
Target of Action
It is known to be a supramolecular chemical with the ability to store energy .
Mode of Action
As a supramolecular chemical, it likely interacts with its targets to store energy .
Result of Action
Its role as an energy storage molecule suggests it may have significant effects on energy-dependent processes .
Propiedades
IUPAC Name |
9-oxofluorene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFYVJZYNTBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374564 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
792-26-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 792-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does H2FDC contribute to the properties of metal-organic frameworks?
A1: H2FDC acts as an organic linker in MOFs, bridging metal ions to create a porous framework structure. [, , ] The rigid, planar structure of H2FDC influences the overall framework topology and porosity. [, , ] Additionally, H2FDC exhibits intrinsic luminescence, which can be transferred to and enhanced within the MOF structure, making these materials interesting for applications like solid-state lighting. [, , ]
Q2: How does the structure of H2FDC affect CO2 adsorption in MOFs?
A3: While H2FDC itself doesn't directly interact with CO2, its use as a building block in UiO-67 analogs leads to interesting CO2 adsorption properties. [] The presence of the fluorenone group in H2FDC, although not directly interacting with CO2, can influence the overall pore environment and CO2 affinity. [] Further functionalization of the H2FDC ligand with groups like sulfone can significantly enhance CO2 adsorption and selectivity over N2 and CH4 by creating favorable binding sites within the MOF pores. []
Q3: What computational studies have been conducted on H2FDC-based MOFs?
A4: Computational simulations have been employed to understand the CO2 adsorption mechanism in H2FDC-based MOFs. For example, simulations on a sulfone-functionalized H2FDC analogue (BUT-11) revealed that CO2 molecules preferentially locate near the sulfone groups within the MOF pores. [] This confirms the role of ligand functionalization in enhancing CO2 affinity. [] Such computational studies provide valuable insights into the structure-property relationships in these materials, guiding further development of efficient CO2 capture materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)

![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)







